3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile
Overview
Description
3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile is a useful research compound. Its molecular formula is C9H5ClF3NO and its molecular weight is 235.59 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photochemical Additions : Foster et al. (1998) studied the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile, which is relevant to understanding the reactions involving similar compounds like 3-Chloro-4-(2,2,2-trifluoroethoxy)benzonitrile (Foster et al., 1998).
Proton Donation in Electrochemical Studies : Sokolová et al. (2012) found chlorinated hydroxybenzonitriles to be efficient proton donors in electrochemical studies, which could suggest similar properties for this compound (Sokolová et al., 2012).
Molecular Packing Properties : Ojala et al. (2017) investigated the crystal structures of benzonitrile oxides, providing insights into the molecular packing properties of related compounds (Ojala et al., 2017).
Catalytic Reduction of Dioxygen : Kadish et al. (2008) explored the catalytic activity of Co(III) corroles in the reduction of dioxygen, using benzonitrile as a solvent, potentially informing the behavior of similar compounds in catalysis (Kadish et al., 2008).
Molecular Structure and Vibrational Spectra : Sundaraganesan et al. (2008) analyzed the molecular structure and vibrational spectra of 3-chloro-4-fluoro benzonitrile, which could provide a basis for understanding the structure of this compound (Sundaraganesan et al., 2008).
Regioselective Nitration and Synthesis : Smith et al. (2010) studied the nitration of benzonitrile, offering insights into regioselective synthesis methods that could be applicable to this compound (Smith et al., 2010).
Properties
IUPAC Name |
3-chloro-4-(2,2,2-trifluoroethoxy)benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF3NO/c10-7-3-6(4-14)1-2-8(7)15-5-9(11,12)13/h1-3H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPUOZCEVQTOJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)Cl)OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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